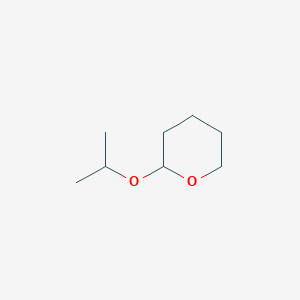
2-Isopropoxytetrahydropyran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Isopropoxytetrahydropyran, also known as IPTHP, is a chemical compound with the molecular formula C9H18O2. It is a colorless liquid that is mainly used in scientific research. IPTHP is a cyclic ether that has a tetrahydropyran ring with an isopropoxy group attached at the second position. This compound has gained significant attention due to its potential applications in various fields, including organic synthesis, drug discovery, and material science.
Mechanism Of Action
The mechanism of action of 2-Isopropoxytetrahydropyran is not well understood. However, it has been reported that 2-Isopropoxytetrahydropyran can act as a Lewis acid, which can coordinate with electron-rich species. This property of 2-Isopropoxytetrahydropyran has been exploited in various chemical reactions, including the Diels-Alder reaction.
Biochemical And Physiological Effects
There is limited information available on the biochemical and physiological effects of 2-Isopropoxytetrahydropyran. However, it has been reported that 2-Isopropoxytetrahydropyran has low toxicity and is not mutagenic or carcinogenic. It is also not known to cause any adverse effects on human health.
Advantages And Limitations For Lab Experiments
2-Isopropoxytetrahydropyran has several advantages as a reagent and a solvent in lab experiments. It is a colorless liquid that is easy to handle and store. It has a low boiling point of 120°C, which makes it easy to remove from reaction mixtures. 2-Isopropoxytetrahydropyran is also stable under a wide range of conditions, including acidic and basic conditions. However, 2-Isopropoxytetrahydropyran has some limitations, including its high cost and limited availability.
Future Directions
There are several future directions for the use of 2-Isopropoxytetrahydropyran in scientific research. One potential application is in the synthesis of biologically active compounds, including natural products and pharmaceuticals. 2-Isopropoxytetrahydropyran can also be used as a solvent and a reagent in the development of new chemical reactions. Another potential application is in the field of material science, where 2-Isopropoxytetrahydropyran can be used as a template in the synthesis of porous materials. Additionally, 2-Isopropoxytetrahydropyran can be used as a chiral auxiliary in the synthesis of enantiomerically pure compounds.
Conclusion
In conclusion, 2-Isopropoxytetrahydropyran is a cyclic ether that has gained significant attention due to its potential applications in various fields, including organic synthesis, drug discovery, and material science. The synthesis of 2-Isopropoxytetrahydropyran can be achieved through several methods, including the reaction of isopropyl alcohol with tetrahydrofuran in the presence of a strong acid catalyst. 2-Isopropoxytetrahydropyran has several advantages as a reagent and a solvent in lab experiments, including its stability under a wide range of conditions. There are several future directions for the use of 2-Isopropoxytetrahydropyran in scientific research, including the synthesis of biologically active compounds and the development of new chemical reactions.
Synthesis Methods
The synthesis of 2-Isopropoxytetrahydropyran can be achieved through several methods, including the reaction of isopropyl alcohol with tetrahydrofuran in the presence of a strong acid catalyst. Another method involves the reaction of 2-chlorotetrahydrofuran with isopropoxide ion. The yield of 2-Isopropoxytetrahydropyran can be improved by using a solvent-free method, which involves the use of a solid acid catalyst. This method has been reported to give a yield of up to 90%.
Scientific Research Applications
2-Isopropoxytetrahydropyran has been widely used in scientific research, particularly in the field of organic synthesis. It is used as a solvent and a reagent in various chemical reactions, including the synthesis of cyclic ethers, alcohols, and carboxylic acids. 2-Isopropoxytetrahydropyran has also been used as a protecting group for alcohols and carboxylic acids. It has been reported that 2-Isopropoxytetrahydropyran can be used as a chiral auxiliary in the synthesis of optically active compounds.
properties
CAS RN |
1927-70-4 |
|---|---|
Product Name |
2-Isopropoxytetrahydropyran |
Molecular Formula |
C8H16O2 |
Molecular Weight |
144.21 g/mol |
IUPAC Name |
2-propan-2-yloxyoxane |
InChI |
InChI=1S/C8H16O2/c1-7(2)10-8-5-3-4-6-9-8/h7-8H,3-6H2,1-2H3 |
InChI Key |
ZGXPHCSAAJGIJC-UHFFFAOYSA-N |
SMILES |
CC(C)OC1CCCCO1 |
Canonical SMILES |
CC(C)OC1CCCCO1 |
Other CAS RN |
1927-70-4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



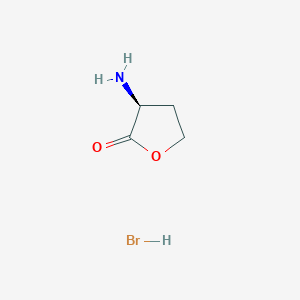

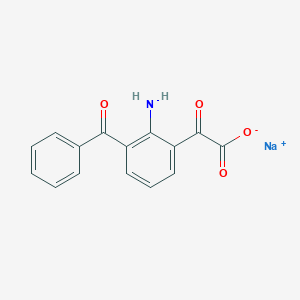
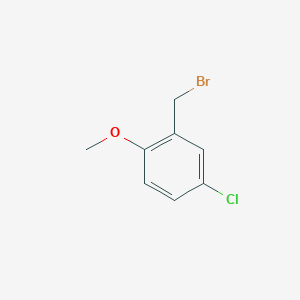


![4-Ethoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B154184.png)

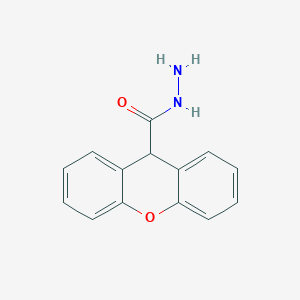
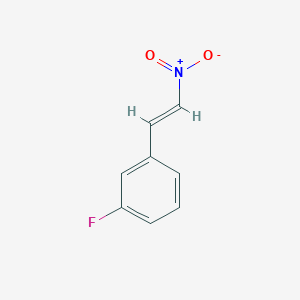
![Pyrano[4,3-C]pyridin-1-one](/img/structure/B154197.png)

![2,6-bis[(E)-2-phenylethenyl]pyridine](/img/structure/B154206.png)
![9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-[[(7S,8R,9S,10R)-7,8,9-trihydroxy-7,8,9,10-tetrahydrobenzo[a]pyren-10-yl]amino]-3H-purin-6-one](/img/structure/B154207.png)